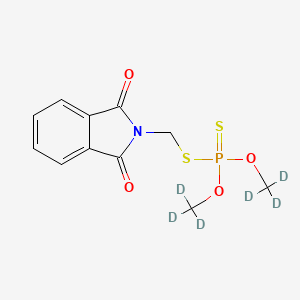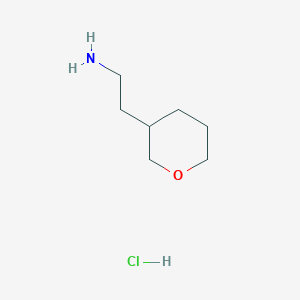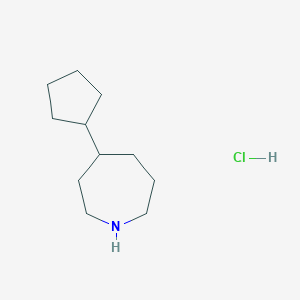
(1R,2R)-N-butyl-2-fluorocyclohexan-1-amine
Overview
Description
(1R,2R)-N-butyl-2-fluorocyclohexan-1-amine, also known as N-butyl-2-fluorocyclohexan-1-amine, is a fluorinated cyclohexane amine. It is a colorless liquid with a boiling point of 77.6°C and a melting point of -78.3°C. It is a versatile compound that has been used in a variety of scientific and industrial applications.
Scientific Research Applications
Understanding Carcinogen Exposure and Cancer Risk
(1R,2R)-N-butyl-2-fluorocyclohexan-1-amine's research applications primarily revolve around understanding the exposure and risk associated with carcinogens, particularly heterocyclic amines (HCAs) and aromatic amines. These substances are formed during the cooking of meat and are known to pose a risk for cancers, such as prostate and colorectal cancer.
Carcinogen Exposure Through Diet
- Studies reveal that diet is a significant factor in the formation of serum albumin and hemoglobin adducts of heterocyclic amines like PhIP, suggesting a direct correlation between the consumption of cooked meats and the internal exposure to potential carcinogens (Magagnotti et al., 2000). Moreover, the presence of carcinogenic heterocyclic amines in the urine of healthy individuals indicates continual exposure to these compounds through a normal diet, highlighting the pervasive nature of this risk (Wakabayashi et al., 1993).
Genetic Variation Impacting Cancer Risk
- Genetic variations in metabolizing genes like AKR1C3 and others play a role in modulating the risk of cancers such as bladder cancer. For instance, the AKR1C3 promoter SNP rs1937845 shows an inverse association with risk, pointing to the complex interplay between genetic factors and exposure to carcinogens in determining cancer susceptibility (Figueroa et al., 2008).
Cancer Risk from High-Temperature Cooked Meat
- The consumption of meat cooked at high temperatures has been associated with an increased risk of prostate cancer. This is attributed to the presence of heterocyclic amines like PhIP, formed during the cooking process. The genetic polymorphisms in metabolizing genes are considered potential modifiers of the effects of these HCAs on prostate cancer risk (Koutros et al., 2009).
properties
IUPAC Name |
(1R,2R)-N-butyl-2-fluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHDBUBHUXTKBE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)



![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)
![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)





![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)